Femovan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

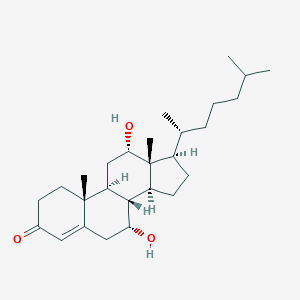

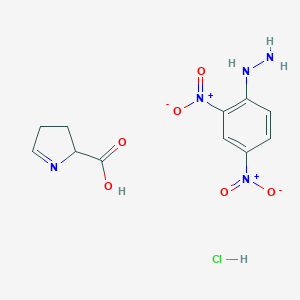

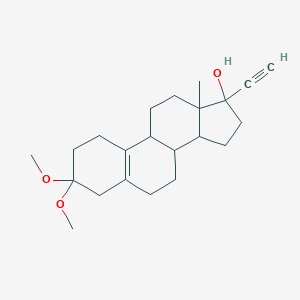

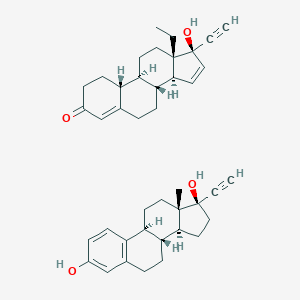

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It contains two active ingredients, ethinylestradiol and gestodene, which work together to prevent ovulation, thicken cervical mucus, and alter the lining of the uterus to make it difficult for sperm to reach the egg.

Mécanisme D'action

Femovan works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Ethinylestradiol and gestodene work together to suppress the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are responsible for the growth and release of eggs from the ovaries. This prevents ovulation from occurring. The thickening of cervical mucus makes it difficult for sperm to reach the egg, while the alteration of the uterine lining makes it difficult for a fertilized egg to implant and develop.

Effets Biochimiques Et Physiologiques

Femovan has various biochemical and physiological effects on the body. It increases the levels of sex hormone-binding globulin (SHBG), which binds to sex hormones such as testosterone and estradiol, reducing their availability in the body. This leads to a decrease in acne, hirsutism, and other androgen-related conditions. Femovan also reduces the risk of ovarian and endometrial cancer by suppressing ovulation and altering the uterine lining.

Avantages Et Limitations Des Expériences En Laboratoire

Femovan has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established contraceptive pill with a known mechanism of action, making it a reliable tool for studying reproductive physiology. However, its use in lab experiments is limited by ethical considerations and the potential for adverse effects on test subjects. Additionally, the use of Femovan in lab experiments may not accurately reflect its effects in the general population, as the subjects may not be representative of the general population.

Orientations Futures

There are several future directions for research related to Femovan. One area of research is the development of new contraceptive pills with improved safety and efficacy profiles. Another area of research is the investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes. Additionally, research is needed to better understand the biochemical and physiological effects of Femovan on the body, as well as its effects on other health conditions such as cardiovascular disease and diabetes.

Conclusion

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill. There are several future directions for research related to Femovan, including the development of new contraceptive pills with improved safety and efficacy profiles, investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes, and better understanding of its biochemical and physiological effects on the body.

Méthodes De Synthèse

Femovan is synthesized by combining ethinylestradiol and gestodene in a specific ratio. Ethinylestradiol is synthesized from estradiol, a natural hormone produced by the ovaries, while gestodene is synthesized from progesterone, another natural hormone produced by the ovaries. The synthesis process involves several steps, including chemical reactions, purification, and formulation.

Applications De Recherche Scientifique

Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The research has focused on various aspects of Femovan, such as its mechanism of action, biochemical and physiological effects, and clinical efficacy. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill.

Propriétés

Numéro CAS |

109852-02-0 |

|---|---|

Nom du produit |

Femovan |

Formule moléculaire |

C41H50O4 |

Poids moléculaire |

606.8 g/mol |

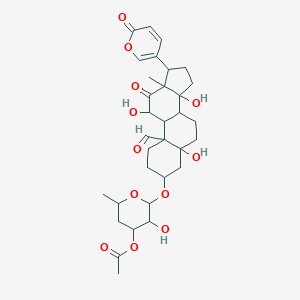

Nom IUPAC |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

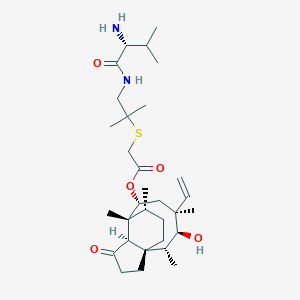

InChI |

InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

Clé InChI |

WNSDZLZVSSOOCA-WOMZHKBXSA-N |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonymes |

estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.